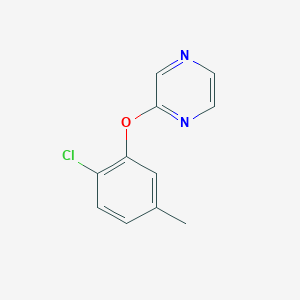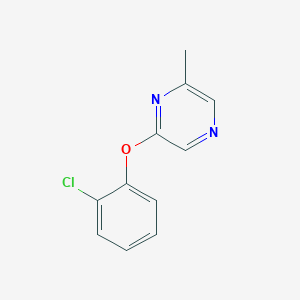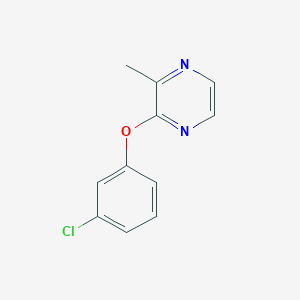![molecular formula C17H19N7 B6442457 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549065-46-3](/img/structure/B6442457.png)
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine (4-MMPP) is a small molecule that has attracted considerable attention in recent years due to its potential applications in scientific research. 4-MMPP is a pyrazolopyrimidine compound that is related to pyrazole and pyrimidine, two important nucleobases in DNA and RNA. It has been studied extensively as a potential drug candidate, but has also been investigated for its potential applications in scientific research.
Applications De Recherche Scientifique
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine has been studied extensively for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), and has been investigated as a potential inhibitor of proteins involved in cancer progression. It has also been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, it has been studied as a potential inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a potential modulator of the immune system.
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes like succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways in cellular respiration.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit their target enzymes . For instance, a compound with a similar structure was found to form a strong hydrogen bond with the amino acid residues of SDH , potentially inhibiting the enzyme’s activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be prepared from a variety of starting materials. Additionally, it has been shown to interact with certain proteins and enzymes in the body, which can lead to changes in the biochemical and physiological processes. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which can make it difficult to maintain a consistent concentration of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine in laboratory experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to predict the effects of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine on biochemical and physiological processes.
Orientations Futures
There are a number of potential future directions for research on 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to investigate the potential applications of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine as a drug candidate for the treatment of various diseases. Finally, further research could be done to investigate the potential of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine as a ligand in the synthesis of metal-organic frameworks (MOFs).
Méthodes De Synthèse
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine can be synthesized from a variety of starting materials. The most commonly used synthesis method is the reaction of 4-chloro-1H-pyrazole-4-carboxylic acid with 4-(pyridin-2-yl)piperazine. This reaction is catalyzed by a base such as potassium carbonate, and yields 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine as the main product. Other methods of synthesis have been reported, including the reaction of 4-chloro-1H-pyrazole-4-carboxylic acid with 4-(pyridin-2-yl)piperazine in the presence of a palladium catalyst, and the reaction of 4-chloro-1H-pyrazole-4-carboxylic acid with 4-(pyridin-2-yl)piperazine in the presence of a palladium-copper catalyst.
Propriétés
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-14-11-21-24(12-14)17-10-16(19-13-20-17)23-8-6-22(7-9-23)15-4-2-3-5-18-15/h2-5,10-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWIPBHXLOVORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B6442374.png)
![4-ethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442382.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide](/img/structure/B6442386.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442394.png)
![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)
![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442410.png)

![N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442423.png)

![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)